molecular formula C17H11ClN2O5 B12451537 4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B12451537
M. Wt: 358.7 g/mol
InChI Key: USJYSBQUOZDLQP-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an isoindoline-1,3-dione moiety, and an acetamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid typically involves multiple steps:

    Formation of Isoindoline-1,3-dione: This intermediate can be synthesized by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Acetylation: The isoindoline-1,3-dione is then acetylated using acetic anhydride to form the corresponding acetamido derivative.

    Chlorination: The final step involves the chlorination of the benzoic acid ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.

    Hydrolysis Products: Amine and carboxylic acid derivatives.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid: Similar in structure but may have different substituents on the benzoic acid ring.

    Isoindoline-1,3-dione Derivatives: Compounds with variations in the isoindoline-1,3-dione moiety.

    Benzoic Acid Derivatives: Compounds with different functional groups attached to the benzoic acid core.

Uniqueness

4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid is unique due to the combination of its chloro, isoindoline-1,3-dione, and acetamido groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H11ClN2O5

Molecular Weight

358.7 g/mol

IUPAC Name

4-chloro-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H11ClN2O5/c18-9-5-6-12(17(24)25)13(7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)(H,24,25)

InChI Key

USJYSBQUOZDLQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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